molecular formula C12H13F3N6OS2 B2554047 N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide CAS No. 956625-81-3

N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

Cat. No. B2554047
CAS RN: 956625-81-3
M. Wt: 378.39
InChI Key: PMODQEVPBHWMBZ-UHFFFAOYSA-N
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Description

N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H13F3N6OS2 and its molecular weight is 378.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Heterocyclic Compounds

A significant amount of research has been dedicated to exploring the synthesis of novel heterocyclic compounds, with specific emphasis on their potential biological activities. For instance, Moustafa et al. (2017) discussed the synthesis of polyfunctional heteroaromatics, including pyrazole and thiazole derivatives, revealing new rearrangements and correcting structural misassignments in the literature. This work underscores the complexity and the potential of heterocyclic compounds in drug development and other applications (Moustafa et al., 2017).

Another study highlighted the synthesis and evaluation of phenothiazines, which contain heterocyclic components such as pyrazole and thiazole, for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties (Pluta et al., 2011). These findings point to the versatility of heterocyclic compounds in medicinal chemistry and their potential as lead compounds for drug discovery.

Heterocyclic Compounds in Organic Synthesis and Drug Applications

The reactivity and application of certain heterocyclic compounds in the synthesis of other complex molecules have been a subject of interest. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a scaffold in the synthesis of heterocycles has been extensively reviewed, highlighting its importance in creating diverse heterocyclic systems with potential biological activities (Gomaa et al., 2020).

Furthermore, the role of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications has been elaborated, indicating their significance in the development of new medicinal agents with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). This review suggests that N-oxide derivatives of heterocyclic compounds offer a fertile ground for the discovery of novel therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would be necessary to minimize any potential risks .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

1-ethyl-3-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6OS2/c1-3-16-10(23)19-18-9(22)7-5-24-11(17-7)21-8(12(13,14)15)4-6(2)20-21/h4-5H,3H2,1-2H3,(H,18,22)(H2,16,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMODQEVPBHWMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CSC(=N1)N2C(=CC(=N2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.